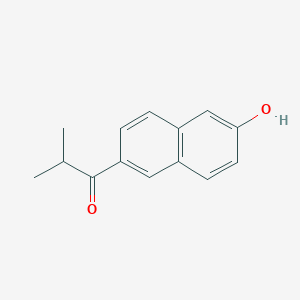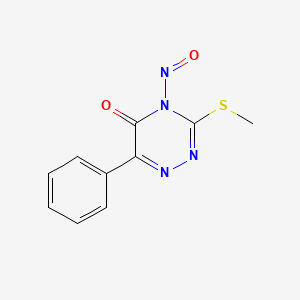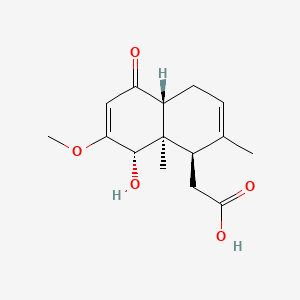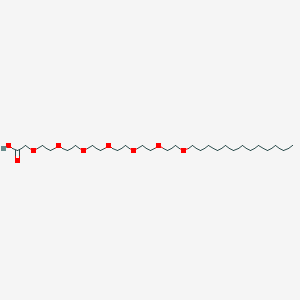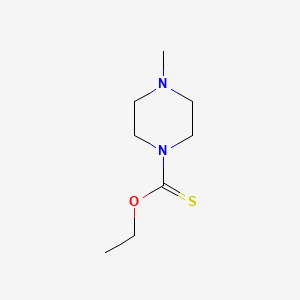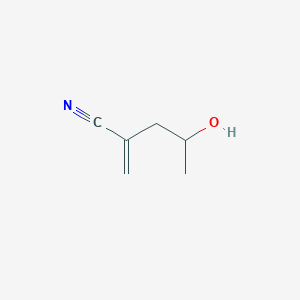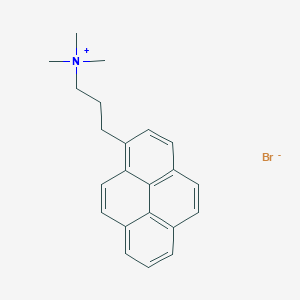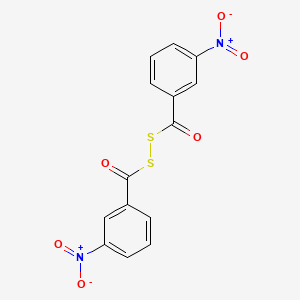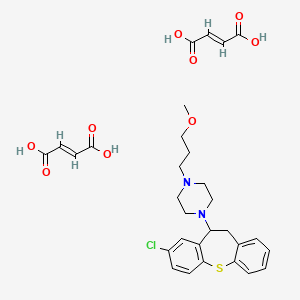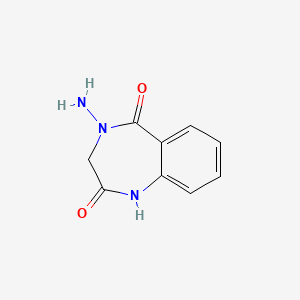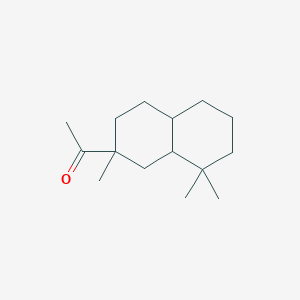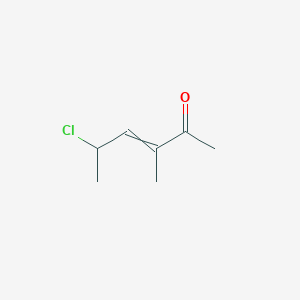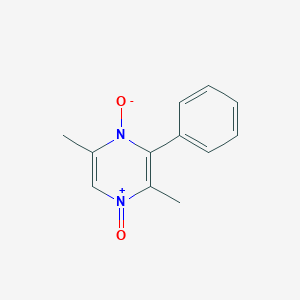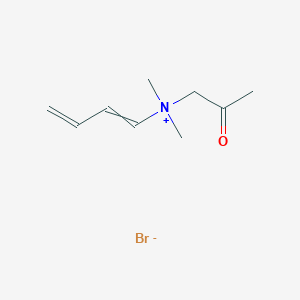
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is an organic compound with a complex structure that includes both aminium and bromide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethylamine with 2-oxopropyl bromide to form the intermediate N,N-dimethyl-N-(2-oxopropyl)amine. This intermediate is then reacted with buta-1,3-diene under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminium compounds.
Scientific Research Applications
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the aminium group allows for interactions with negatively charged sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-oxopropyl)amine
- Buta-1,3-diene
- N,N-Dimethylamine
Uniqueness
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both aminium and bromide groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
105775-43-7 |
|---|---|
Molecular Formula |
C9H16BrNO |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
buta-1,3-dienyl-dimethyl-(2-oxopropyl)azanium;bromide |
InChI |
InChI=1S/C9H16NO.BrH/c1-5-6-7-10(3,4)8-9(2)11;/h5-7H,1,8H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
HCLRAZSDDNKWPX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[N+](C)(C)C=CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



